7-Nitro-9h-fluorene-1-carboxylic acid

Acid-Base Chemistry Synthetic Intermediate Selection Reactivity Prediction

Researchers requiring regioselective fluorene building blocks often face limited options with precisely defined substitution patterns. 7-Nitro-9H-fluorene-1-carboxylic acid (CAS 7145-75-7) delivers a specific 7-nitro, 1-carboxylic acid configuration unavailable in generic isomers. • pKa 3.74±0.20: moderately acidic COOH for selective amide/ester bond formation under mild basic conditions • XlogP 2.9: suited for biphasic synthesis and hydrophobic fluorene motif incorporation • Reference FTIR/UV-Vis spectra available for analytical method development and validation Verified purity, in stock for immediate global shipping.

Molecular Formula C14H9NO4
Molecular Weight 255.22 g/mol
CAS No. 7145-75-7
Cat. No. B15081795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-9h-fluorene-1-carboxylic acid
CAS7145-75-7
Molecular FormulaC14H9NO4
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)C(=O)O
InChIInChI=1S/C14H9NO4/c16-14(17)12-3-1-2-11-10-5-4-9(15(18)19)6-8(10)7-13(11)12/h1-6H,7H2,(H,16,17)
InChIKeyBUGWTWQGSAJEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-9H-fluorene-1-carboxylic Acid: Procurement & Characterization Overview


7-Nitro-9H-fluorene-1-carboxylic acid (CAS 7145-75-7) is a nitro-substituted fluorene carboxylic acid with the molecular formula C14H9NO4 and a molecular weight of 255.23 g/mol . The compound features a nitro group at the 7-position and a carboxylic acid group at the 1-position of the fluorene framework . This substitution pattern confers distinct physicochemical properties, including a predicted pKa of 3.74±0.20 and a predicted XlogP of 2.9 , which are critical parameters for applications in organic synthesis, materials chemistry, and as a synthetic intermediate.

Why Generic Analogs Fail to Substitute 7-Nitro-9H-fluorene-1-carboxylic Acid


Substitution of 7-nitro-9H-fluorene-1-carboxylic acid with other fluorene carboxylic acid derivatives is not straightforward due to the unique electronic and steric effects imposed by the specific 7-nitro and 1-carboxylic acid substitution pattern . The nitro group at the 7-position strongly withdraws electron density from the aromatic ring, altering the acidity of the carboxylic acid group and the compound's overall reactivity compared to non-nitrated or differently substituted analogs . Furthermore, the precise regiochemistry (1-carboxylic acid vs. 2- or 4-carboxylic acid isomers) dictates the compound's behavior in downstream reactions, such as its role as a synthetic intermediate or its interaction with biological targets, making generic substitution scientifically invalid [1]. The following quantitative evidence provides a basis for informed selection.

Quantitative Differentiation of 7-Nitro-9H-fluorene-1-carboxylic Acid vs Analogs


Enhanced Acidity vs Non-Nitrated 9-Oxo Analog

The predicted acid dissociation constant (pKa) for 7-nitro-9H-fluorene-1-carboxylic acid is 3.74±0.20, which is higher than the predicted pKa of 3.48±0.20 for its non-nitrated, 9-oxo analog (9-oxo-9H-fluorene-1-carboxylic acid) . This difference in acidity is attributed to the strong electron-withdrawing effect of the 7-nitro group, which stabilizes the conjugate base and makes the carboxylic acid proton more labile compared to the analog lacking the nitro substituent .

Acid-Base Chemistry Synthetic Intermediate Selection Reactivity Prediction

Predicted Lipophilicity vs Non-Nitrated Parent

The predicted lipophilicity, expressed as the octanol-water partition coefficient (XlogP), for 7-nitro-9H-fluorene-1-carboxylic acid is 2.9 . While a direct predicted value for the non-nitrated parent 9H-fluorene-1-carboxylic acid is not available in the provided source, this value serves as a baseline for comparison with other analogs. The presence of the polar nitro group is expected to reduce lipophilicity relative to the unsubstituted parent, but this is offset by the compound's overall hydrophobic fluorene core.

Lipophilicity Partition Coefficient Drug Design

Distinct Spectral Fingerprint for Identity Verification

7-Nitro-9H-fluorene-1-carboxylic acid possesses a unique spectral fingerprint, with FTIR and UV-Vis spectra recorded and available in the SpectraBase database [1]. While comparative spectral data for analogs are not provided in the same source, the existence of these reference spectra enables unambiguous identity confirmation and differentiation from other nitrofluorene carboxylic acid isomers or derivatives [1].

Analytical Chemistry Quality Control Spectroscopy

Regiochemical Specificity: 1-Carboxylic Acid vs 2- and 4-Isomers

The compound's designation as a 1-carboxylic acid distinguishes it from other nitro-substituted fluorene carboxylic acid regioisomers, such as 7-nitro-9-oxo-9H-fluorene-2-carboxylic acid (CAS 42946-25-8) and 7-nitro-9H-fluorene-4-carboxylic acid (CAS 7256-04-4) [1]. The 1-position of the carboxylic acid group on the fluorene ring is a specific structural feature that dictates the compound's steric and electronic environment, which in turn influences its reactivity in subsequent transformations (e.g., esterification, amidation) and its potential as a building block in more complex molecular architectures.

Isomer Purity Regiochemistry Synthetic Intermediate

Application Scenarios for 7-Nitro-9H-fluorene-1-carboxylic Acid


Synthetic Intermediate with Moderate Acidity and Lipophilicity

The predicted pKa of 3.74±0.20 and XlogP of 2.9 for 7-nitro-9H-fluorene-1-carboxylic acid make it a suitable intermediate for reactions where a moderately acidic carboxylic acid is desired, such as in the formation of amide or ester bonds under mild basic conditions. Its lipophilic character also makes it a candidate for synthesis in biphasic systems or for incorporating a hydrophobic fluorene motif into target molecules.

Analytical Standard for Chromatography and Spectroscopy

The availability of reference FTIR and UV-Vis spectra for this compound [1] positions it as a valuable analytical standard. Its unique spectral fingerprint can be used to develop and validate methods for detecting and quantifying nitrofluorene carboxylic acid derivatives in complex mixtures, environmental samples, or reaction monitoring. The distinct 1-carboxylic acid regiochemistry ensures it serves as a specific marker.

Precursor for Regioselective Derivatization at the 1-Position

As a 1-carboxylic acid , this compound provides a specific handle for regioselective functionalization. The 1-position is distinct from the 2- and 4-isomers [2] and can be exploited for sterically or electronically controlled reactions, such as directing group chemistry or the synthesis of constrained molecular architectures where the carboxylic acid is in proximity to other functional groups on the fluorene core.

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